molecular formula C19H25F3N2O4 B11617489 ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate

ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate

Cat. No.: B11617489
M. Wt: 402.4 g/mol
InChI Key: MJDFMQGFFHUTDK-UHFFFAOYSA-N
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Description

ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound that features a trifluoromethyl group, a cyclohexylamino group, and a methoxyphenyl group

Preparation Methods

The synthesis of ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with cyanoacetohydrazide in the presence of a catalyst such as piperidine . The reaction conditions often require absolute ethanol as the solvent and controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoromethyl group can enhance its binding affinity to certain proteins, while the cyclohexylamino group may influence its solubility and stability. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds to ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE include other trifluoromethylated amides and esters. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. For example, compounds like 2-ethylhexyl (2E)-3-(4-methoxyphenyl)acrylate and various quinolone derivatives exhibit unique properties that distinguish them from ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE.

Properties

Molecular Formula

C19H25F3N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate

InChI

InChI=1S/C19H25F3N2O4/c1-3-28-17(26)18(19(20,21)22,23-14-7-5-4-6-8-14)24-16(25)13-9-11-15(27-2)12-10-13/h9-12,14,23H,3-8H2,1-2H3,(H,24,25)

InChI Key

MJDFMQGFFHUTDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1CCCCC1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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